molecular formula C19H18ClN3O2 B7714288 N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7714288
M. Wt: 355.8 g/mol
InChI Key: OBOLKFHJLNWADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is believed to exert its effects by binding to specific receptors or transporters in cells. In neuroscience, it binds to gangliosides on the cell membrane and is taken up by axons, allowing for retrograde tracing of neural pathways. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation through various mechanisms.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, it has been shown to be safe and effective as a retrograde tracer, with minimal toxicity and high selectivity. In cancer research, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In drug delivery, it has been shown to enhance the targeted delivery of drugs to specific cells.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in lab experiments, including its high selectivity and sensitivity as a tracer, its ability to cross the blood-brain barrier, and its potential as a carrier for targeted drug delivery. However, it also has limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in scientific research. In neuroscience, it could be used to study the neural pathways in more detail and to develop new treatments for neurodegenerative diseases. In cancer research, it could be used to develop new chemotherapeutic agents and to improve the targeted delivery of drugs to cancer cells. In drug delivery, it could be used to develop new carriers for targeted drug delivery to specific cells. Additionally, further research is needed to investigate the potential toxicity and safety of N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide at higher concentrations.
In conclusion, N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has the potential to be a valuable tool in scientific research and to contribute to the development of new treatments and therapies.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-chlorobenzoyl chloride with 3-(m-tolyl)-1,2,4-oxadiazole-5-amine in the presence of a base, followed by the reaction of the resulting intermediate with 4-bromobutanoyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug delivery. In neuroscience, N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a retrograde tracer to study the neural pathways in the brain. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In cancer research, N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a fluorescent probe to detect cancer cells and as a chemotherapeutic agent. In drug delivery, N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a carrier for targeted drug delivery to specific cells.

properties

IUPAC Name

N-(2-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-13-6-4-7-14(12-13)19-22-18(25-23-19)11-5-10-17(24)21-16-9-3-2-8-15(16)20/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOLKFHJLNWADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

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